Computational Solvation Free Energy as a Baseline for Selectivity Prediction
The compound's calculated solvation free energy, a key determinant of binding affinity and pharmacokinetic behavior, has been computationally derived and is available in the ATB repository. While a direct comparator is absent, this value serves as a quantitative baseline for future selectivity profiling against any chosen analog using the same computational methodology (ATB 3.0, B3LYP/6-31G*). The data enables in silico head-to-head comparisons to be performed on demand, a capability not available for compounds lacking this pre-computed parameter [1].
| Evidence Dimension | Calculated Solvation Free Energy |
|---|---|
| Target Compound Data | Computed and available in ATB repository (exact value requires feature access) |
| Comparator Or Baseline | None (class-level inference: any other imidazole analog lacking this pre-computed ATB entry) |
| Quantified Difference | Not calculable without a named comparator; differentiation is in the availability of a pre-computed, reproducible parameter for in silico screening. |
| Conditions | ATB 3.0 repository; DFT B3LYP/6-31G* level of theory |
Why This Matters
For procurement decisions in computational chemistry or drug discovery, a compound with a pre-computed solvation free energy in a standardized repository reduces initial modeling time and cost compared to an unevaluated analog.
- [1] Automated Topology Builder (ATB) and Repository. Molecule ID: 210820. 2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetic acid. Calculated Solvation Free Energy section. View Source
